molecular formula C20H16N2O2 B3748443 N-(4-isonicotinoylphenyl)-4-methylbenzamide

N-(4-isonicotinoylphenyl)-4-methylbenzamide

Cat. No.: B3748443
M. Wt: 316.4 g/mol
InChI Key: BOASXBQTDJERNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isonicotinoylphenyl)-4-methylbenzamide: is a chemical compound with a molecular formula of C20H16N2O2 It is known for its unique structure, which includes an isonicotinoyl group attached to a phenyl ring, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isonicotinoylphenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-isonicotinoylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

N-(4-isonicotinoylphenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator. It may also be used in the study of protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(4-isonicotinoylphenyl)-4-methylbenzamide can be compared with other similar compounds, such as:

  • N-(4-isonicotinoylphenyl)-3-methylbenzamide
  • N-(4-isonicotinoylphenyl)-2-thiophenecarboxamide
  • 2-(4-chlorophenoxy)-N-(4-isonicotinoylphenyl)acetamide

These compounds share structural similarities but differ in their functional groups or substituents, which can influence their chemical properties and applications

Properties

IUPAC Name

4-methyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-14-2-4-17(5-3-14)20(24)22-18-8-6-15(7-9-18)19(23)16-10-12-21-13-11-16/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOASXBQTDJERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-isonicotinoylphenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-isonicotinoylphenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.